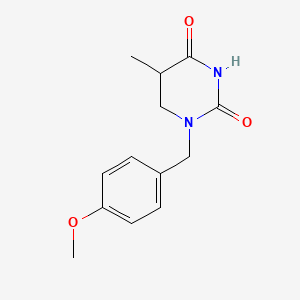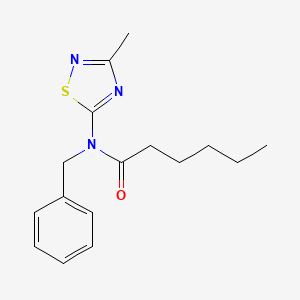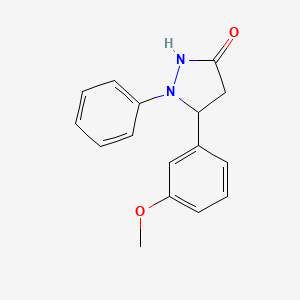
Dihydro-1-((4-methoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione
Übersicht
Beschreibung
1-(4-Methoxybenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione is an organic compound belonging to the class of dihydropyrimidines This compound features a dihydropyrimidine core substituted with a 4-methoxybenzyl group at the first position and a methyl group at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxybenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione typically involves the Biginelli reaction, a three-component condensation reaction. The reaction involves:
- Aldehyde (4-methoxybenzaldehyde)
- β-keto ester (methyl acetoacetate)
- Urea
The reaction is catalyzed by an acid, such as hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
4-methoxybenzaldehyde+methyl acetoacetate+urea→1-(4-methoxybenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione
Industrial Production Methods: In an industrial setting, the Biginelli reaction can be scaled up using continuous flow reactors to enhance the efficiency and yield of the product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methoxybenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding pyrimidine derivatives.
- Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
- Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the benzyl position.
Common Reagents and Conditions:
- Oxidation: Potassium permanganate in acidic or neutral conditions.
- Reduction: Sodium borohydride in methanol or ethanol.
- Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
- Oxidation: Pyrimidine derivatives with oxidized functional groups.
- Reduction: Reduced dihydropyrimidine derivatives.
- Substitution: Substituted benzyl or methoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxybenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
- Chemistry: Used as a building block in the synthesis of more complex organic molecules.
- Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
- Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 1-(4-methoxybenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. The pathways involved may include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 1-Benzyl-5-methyldihydropyrimidine-2,4(1H,3H)-dione
- 1-(4-Hydroxybenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione
- 1-(4-Chlorobenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione
Uniqueness: 1-(4-Methoxybenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Eigenschaften
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-5-methyl-1,3-diazinane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9-7-15(13(17)14-12(9)16)8-10-3-5-11(18-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASUMVLHEFKLNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)NC1=O)CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40978138 | |
| Record name | 4-Hydroxy-1-[(4-methoxyphenyl)methyl]-5-methyl-5,6-dihydropyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40978138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62554-10-3 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-methoxyphenyl)methyl)-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062554103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-1-[(4-methoxyphenyl)methyl]-5-methyl-5,6-dihydropyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40978138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Glycine, N-[2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-1-oxopropyl]-](/img/structure/B12911663.png)





![4-Methyl-2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B12911701.png)
![N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)oxy]ethan-1-amine](/img/structure/B12911703.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1'-biphenyl]-2-yl-N-methyl-](/img/structure/B12911705.png)




